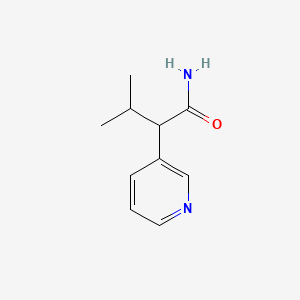
3-メチル-2-(ピリジン-3-イル)ブタンアミド
説明
3-Methyl-2-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-(pyridin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(pyridin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
新規誘導体の合成
3-メチル-2-(ピリジン-3-イル)ブタンアミドは、新規ピリジン-3-イル-ピリミジン-2-イル-アミノフェニル-アミド誘導体の合成に使用できます . これらの誘導体は、トリメチルアミンを用いた古典的な方法と、酸化マグネシウムナノ粒子を用いた方法の2つの方法で合成されました .
生物活性
合成された3-メチル-2-(ピリジン-3-イル)ブタンアミド誘導体は、さまざまな生物活性を示しました。 これらには、受容体型チロシンキナーゼ阻害剤としての作用、肺がんに対する抗がん活性、および特殊な水生細菌種、グラム陽性菌およびグラム陰性菌、および真菌種に対する抗菌および抗真菌活性があります .
抗がん活性
合成された誘導体は、参照薬(すなわち、イマチニブ)よりも高い細胞毒性を示しました。 たとえば、化合物IIBは、(A549)肺がん細胞株に対して試験した場合、イマチニブ(2.479 μM)よりも10倍低いIC50値(0.229 μM)を示します .
抗菌および抗真菌活性
合成された誘導体は、いくつかの薬剤よりも高い抗菌および抗真菌特性を示しました。 最小発育阻止濃度(MIC)、最小殺菌濃度(MBC)、および最小殺真菌濃度(MFC)のパラメータが評価されました .
抗酸化活性
誘導体の抗酸化特性は、DPPH(2,2-ジフェニルピクリルヒドラジル)法を用いて研究されました。 結果として、評価されたIC50値は、アスコルビン酸のIC50値(4.45–4.83 μg/mL)に近いことが示されました .
薬物動態プロファイル
最終的に合成された化合物のADME特性は、SwissADMEおよびADMETlab 2サーバーを使用して分析され、最も安全で有望な薬剤候補が特定されました .
光物理的挙動
3-メチル-2-(ピリジン-3-イル)ブタンアミドは、特定の化合物の複雑な光物理的挙動を研究するために使用できます .
アルキル化生成物
3-メチル-2-(ピリジン-3-イル)ブタンアミドは、幅広い官能基耐性と優れた収率でアルキル化生成物の合成に使用できます .
作用機序
Target of Action
3-Methyl-2-(pyridin-3-yl)butanamide, also known as CGS-27023, primarily targets Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known to interact with its targets, leading to changes in their activity . This interaction can lead to the inhibition of the enzymes, thereby preventing the breakdown of the extracellular matrix .
Biochemical Pathways
Given its targets, it is likely to affect pathways related to tissue remodeling and potentially disease processes such as arthritis and metastasis .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 3-Methyl-2-(pyridin-3-yl)butanamide’s action would depend on its specific interactions with its target enzymes. By inhibiting these enzymes, it could potentially prevent the breakdown of the extracellular matrix, affecting processes such as tissue remodeling and disease progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(pyridin-3-yl)butanamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生物活性
3-Methyl-2-(pyridin-3-yl)butanamide, also known by its CAS number 1376361-76-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Methyl-2-(pyridin-3-yl)butanamide features a butanamide backbone substituted with a pyridine ring at the 3-position and a methyl group at the 2-position. The molecular formula is , which contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 1376361-76-0 |
| IUPAC Name | 3-Methyl-2-(pyridin-3-yl)butanamide |
Antioxidant Properties
Research has indicated that compounds similar to 3-Methyl-2-(pyridin-3-yl)butanamide exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage and various diseases. A study highlighted the potential of pyridine derivatives in developing antioxidant drugs, suggesting that 3-Methyl-2-(pyridin-3-yl)butanamide could have similar effects due to its structural characteristics .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain amides can protect neuronal cells from oxidative stress and apoptosis. The presence of the pyridine ring may enhance its ability to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
The biological activity of 3-Methyl-2-(pyridin-3-yl)butanamide is believed to involve several mechanisms:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, stabilizing them and preventing oxidative damage.
- Receptor Interaction : It could interact with specific receptors in the nervous system, modulating neurotransmitter release and providing neuroprotective effects.
- Enzyme Inhibition : The compound might inhibit enzymes involved in oxidative stress pathways, further contributing to its protective effects.
Study on Antioxidant Activity
A study published in the International Journal of Chemistry explored various pyridine derivatives, including 3-Methyl-2-(pyridin-3-yl)butanamide, assessing their antioxidant capabilities through various assays (e.g., DPPH radical scavenging assay). Results indicated that these compounds significantly reduced oxidative stress markers in vitro .
Neuroprotective Research
In another study focusing on neuroprotection, researchers tested the effects of various amides on neuronal cell lines subjected to oxidative stress. The results showed that compounds with structural similarities to 3-Methyl-2-(pyridin-3-yl)butanamide significantly reduced cell death and improved cell viability compared to controls .
特性
IUPAC Name |
3-methyl-2-pyridin-3-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRHHIXRMLVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















